2-(3,4-Dimethoxyphenoxy)acetic Acid-d3

Bioanalysis LC-MS/MS Stable Isotope Dilution

Quantitative LC-MS requires precise matrix effect correction-unlabeled analogs fail. This deuterated internal standard (+3 Da) co-elutes with the analyte, compensating for ion suppression and sample prep variability. - **Recoveries:** 93-107% with RSD <6.1% when validated - **Purity:** 98% (HPLC) - **Application:** Bioanalysis (plasma, urine, tissues), rotenone analog synthesis tracing, QC/QA workflows - **Storage:** 2-8°C

Molecular Formula C₁₀H₉D₃O₅
Molecular Weight 215.22
Cat. No. B1152694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenoxy)acetic Acid-d3
Synonyms(3,4-Dimethoxyphenoxy)acetic Acid-d3
Molecular FormulaC₁₀H₉D₃O₅
Molecular Weight215.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenoxy)acetic Acid-d3: Deuterated Internal Standard


2-(3,4-Dimethoxyphenoxy)acetic Acid-d3 is a stable isotope-labeled (SIL) analog of the organic compound 2-(3,4-Dimethoxyphenoxy)acetic acid. Its molecular structure is characterized by the substitution of three hydrogen atoms with deuterium (D) atoms, resulting in a molecular formula of C10H9D3O5 and a molecular weight of 215.22 g/mol . This isotopic substitution provides a distinct mass difference (+3 Da relative to the unlabeled compound) that enables its primary function as an internal standard (IS) in quantitative analytical chemistry . The compound is supplied for research purposes, with reported purity levels of 98% , and is typically stored at 2-8°C to maintain stability [1]. The unlabeled parent compound is known to serve as an intermediate in the synthesis of rotenone and related compounds [1].

Why Unlabeled Analogs Cannot Replace d3-IS


In quantitative liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) such as 2-(3,4-Dimethoxyphenoxy)acetic Acid-d3 is essential for achieving the high accuracy and precision required for robust analytical data . Generic substitution with the unlabeled compound or a structural analog cannot account for matrix effects and ion suppression—variable phenomena where co-eluting endogenous components alter the ionization efficiency of the target analyte, leading to significant quantitative errors [1]. A SIL-IS co-elutes with the analyte and experiences nearly identical sample preparation losses and ionization conditions, thereby compensating for these variations and enabling reliable quantification via the analyte-to-IS peak area ratio . Specifically, a deuterated standard introduces a distinct mass shift (+3 Da for the -d3 label) that allows the mass spectrometer to differentiate it from the analyte, a capability absent in any unlabeled analog. Furthermore, studies demonstrate that even deuterated internal standards require careful validation, as they can exhibit differential matrix effects compared to the analyte due to subtle isotope effects [2] [3], underscoring that a precisely matched SIL-IS is not merely an option but a requirement for rigorous analytical work.

2-(3,4-Dimethoxyphenoxy)acetic Acid-d3: Quantitative Evidence


Isotope Dilution Precision

The use of a deuterated internal standard (IS) like 2-(3,4-Dimethoxyphenoxy)acetic Acid-d3, with a mass difference of +3 Da, directly improves the precision and accuracy of LC-MS quantification compared to using an unlabeled or structural analog IS. Class-level inference from isotope dilution mass spectrometry (IDMS) demonstrates that this approach typically yields recoveries within 93.8% to 107.3% with relative standard deviations (RSD) under 6.1% [1]. In contrast, methods relying on non-isotopic internal standards or external calibration are significantly more susceptible to matrix effects and sample preparation variability, leading to higher RSDs and biased results [2].

Bioanalysis LC-MS/MS Stable Isotope Dilution

Matrix Effect Compensation

A critical point of differentiation is the ability of a properly matched SIL-IS to correct for variable matrix effects. While it is assumed that a SIL-IS always compensates, cross-study comparable evidence from carvedilol assays shows that the deuterated IS and analyte experienced different degrees of ion suppression, changing the analyte-to-IS peak area ratio and affecting accuracy [1]. This highlights that even with a deuterated IS, method validation is essential, but an unlabeled or analog IS would be completely unable to account for such matrix-specific variability from the outset. The +3 Da mass shift of the d3 label allows the detector to distinguish the IS from the analyte, a fundamental requirement that non-isotopic analogs cannot fulfill.

LC-MS/MS Matrix Effect Ion Suppression

Chromatographic Co-Elution

For effective matrix effect correction, the internal standard must co-elute with the analyte. A deuterium-labeled standard nearly always meets this requirement due to its near-identical physicochemical properties. However, cross-study comparable evidence from literature shows that deuterium isotope effects can sometimes cause slight retention time differences (e.g., deuterated compounds eluting slightly earlier), which can lead to differential matrix effects if ion suppression changes rapidly across the peak [1]. For 2-(3,4-Dimethoxyphenoxy)acetic Acid-d3, the +3 Da mass difference is sufficient for mass separation without causing significant chromatographic resolution from the unlabeled analyte under typical reversed-phase LC conditions, thereby maximizing the IS's corrective function.

LC-MS Isotope Effect Chromatography

Chemical Purity Specification

The analytical utility of a deuterated internal standard is contingent on its purity. The MSDS for 2-(3,4-Dimethoxyphenoxy)acetic Acid-d3 from Clearsynth specifies a purity of 98% . In contrast, the unlabeled parent compound is often available at a similar purity (e.g., 95% ), but the critical differentiator for the labeled analog is the isotopic enrichment (atom% D), which must be sufficiently high (>98%) to minimize signal contribution from the IS to the analyte's mass channel. This high chemical purity ensures that the IS is free from contaminants that could interfere with the assay, and is a key parameter verified during procurement.

Stable Isotopes Purity Reference Standards

2-(3,4-Dimethoxyphenoxy)acetic Acid-d3: Optimal Use Cases


LC-MS/MS Method Development for Bioanalysis

Utilize 2-(3,4-Dimethoxyphenoxy)acetic Acid-d3 as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of the unlabeled compound in complex biological matrices (e.g., plasma, urine, tissue homogenates). This is based on its proven class-level ability to correct for matrix effects and sample preparation variability, achieving recoveries in the 93-107% range with RSDs <6.1% when properly validated [1]. The +3 Da mass difference allows for unambiguous detection by tandem mass spectrometry, a critical requirement for any robust bioanalytical assay .

Matrix and Isotope Effect Investigation

Employ this deuterated standard to experimentally assess and validate the correction of matrix effects (ion suppression/enhancement) during LC-MS method development. As cross-study evidence demonstrates, deuterated ISs can themselves exhibit differential matrix effects compared to the analyte due to isotope effects [1] . This compound provides a tool to characterize these phenomena for a specific analytical system, ensuring method robustness by quantifying the degree of co-elution and confirming that the analyte/IS response ratio remains constant across sample matrices.

Synthetic Tracer Studies

Leverage the deuterium label of 2-(3,4-Dimethoxyphenoxy)acetic Acid-d3 as a mass tag to trace its incorporation as an intermediate in multi-step syntheses, such as in the preparation of deuterated rotenone analogs [1]. The +3 Da mass increment allows for the monitoring of reaction pathways and yields by MS without the need for radioactive tracers, providing a safer and more analytically precise method for optimizing synthetic routes to complex molecules.

Chemical Production Quality Control

Implement this d3-labeled compound as an internal standard in a QC/QA workflow for quantifying the unlabeled parent compound in raw materials, synthetic intermediates, or final products. The high purity (98%) of the labeled standard ensures that quantitative results are not compromised by the standard itself. This application ensures batch-to-batch consistency and purity verification, leveraging the established analytical superiority of SIL-IS methods over external standard calibration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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